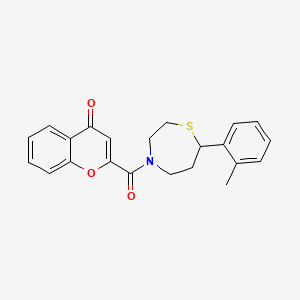

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

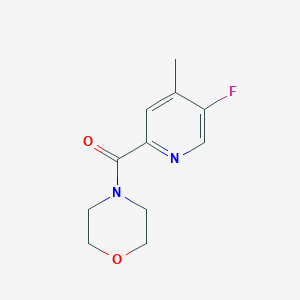

The compound “2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. The o-tolyl group is a common substituent in organic chemistry, derived from toluene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one and thiazepane rings, along with the o-tolyl substituent. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the chromen-4-one moiety could undergo reactions typical of ketones, such as nucleophilic addition. The thiazepane ring might be able to act as a ligand, binding to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present could all affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Fluorescence Visualization in Biological Systems

- A Thiol-Chromene "Click" Reaction Triggered Self-Immolative for NIR Visualization of Thiol Flux in Physiology and Pathology of Living Cells and Mice : This study utilized chromene, a structurally similar compound to 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one, as a fluorescent probe. The chromene-based probe was used for the rapid and sensitive NIR fluorescent detection of thiols in living cells and organisms, providing valuable insights into pathophysiological processes related to thiol-related diseases (Yang et al., 2019).

Catalysis and Synthesis of Derivatives

- Electrocatalytic Multicomponent Assembling of Aldehydes, 4-Hydroxycoumarin, and Malononitrile : This research presents an efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, highlighting the potential of chromene derivatives in chemical synthesis (Vafajoo et al., 2014).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : This study involves the synthesis of new heterocyclic compounds incorporating a chromene derivative for use as antimicrobial agents. The compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Structural and Molecular Studies

- (E)-4-Methyl-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide : This research provides insights into the structural aspects of a chromene-tethered benzohydrazide derivative, which could have implications for understanding the properties of related compounds (Ishikawa & Watanabe, 2014).

Novel Synthesis Techniques

- A Novel Synthesis of 4H-chromen-4-ones via Intramolecular Wittig Reaction : This study discusses an innovative approach to synthesizing 4H-chromen-4-ones, which could be applicable to compounds like this compound (Kumar & Bodas, 2000).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

The thiazepane ring could potentially form hydrogen bonds with its target, while the o-tolyl and chromenone groups might engage in hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to interfere with various biochemical pathways involved in cell proliferation and survival .

Pharmacokinetics

The compound’s bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can engage in hydrogen bonding .

Result of Action

Based on the reported activities of structurally similar compounds, it can be inferred that the compound might induce cell death in cancerous cells .

Action Environment

The action, efficacy, and stability of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could potentially be influenced by various environmental factors. These might include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .

Propriétés

IUPAC Name |

2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRDDWFJSOBNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

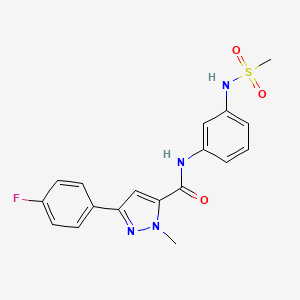

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2966451.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

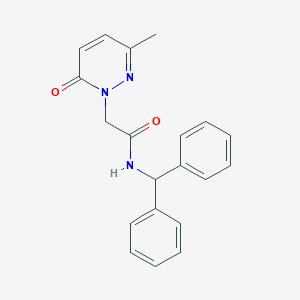

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)

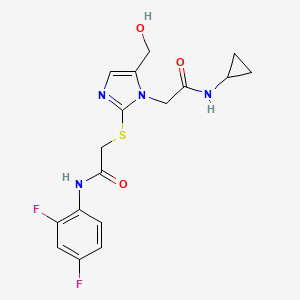

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)